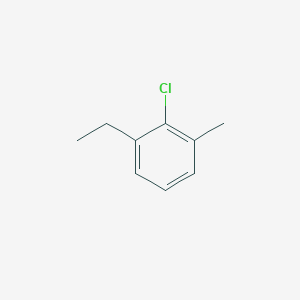

2-Chloro-1-ethyl-3-methylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1-ethyl-3-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl/c1-3-8-6-4-5-7(2)9(8)10/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSFIIPVGGGKQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 2 Chloro 1 Ethyl 3 Methylbenzene and Analogues

Regioselective Chlorination of Alkylbenzenes

The direct introduction of a chlorine atom onto an alkyl-substituted benzene (B151609) ring is a primary strategy for the synthesis of 2-chloro-1-ethyl-3-methylbenzene. The success of this approach hinges on controlling the position of chlorination on the aromatic ring.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of benzene derivatives. masterorganicchemistry.com In the context of synthesizing this compound from 1-ethyl-3-methylbenzene, the directing effects of the alkyl substituents are paramount. Both the ethyl and methyl groups are electron-donating groups (EDGs), which activate the aromatic ring towards electrophilic attack and direct incoming electrophiles to the ortho and para positions. wikipedia.orgyoutube.com

Specifically, the ethyl and methyl groups will direct chlorination to the positions ortho and para relative to themselves. In 1-ethyl-3-methylbenzene, the positions ortho to the ethyl group are 2 and 6, and the para position is 4. The positions ortho to the methyl group are 2 and 4, and the para position is 6. Therefore, the most activated positions for electrophilic attack are positions 2, 4, and 6. The desired product, this compound, results from substitution at the 2-position. While this is a favored position, the reaction will likely yield a mixture of isomers, including 4-chloro-1-ethyl-3-methylbenzene and 6-chloro-1-ethyl-3-methylbenzene, necessitating separation of the desired product. The relative ratios of these isomers can be influenced by steric hindrance and the specific reaction conditions. organicchemistrytutor.comyoutube.com

The reaction is typically carried out by treating the alkylbenzene with chlorine (Cl₂) in the presence of a Lewis acid catalyst. masterorganicchemistry.com

Direct Chlorination Methods and Catalytic Considerations

Direct chlorination of alkylbenzenes like toluene (B28343) and ethylbenzene (B125841) is a well-established industrial process. google.commdpi.com These reactions are generally performed in the presence of a chlorination catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), which polarizes the Cl-Cl bond and increases the electrophilicity of the chlorine. masterorganicchemistry.comgoogle.com The choice of catalyst can influence the regioselectivity of the reaction. For instance, certain zeolites have been investigated as catalysts for the chlorination of toluene, showing varying degrees of selectivity for the different isomers. acs.org

The chlorination of alkylbenzenes can be carried out in a polar solvent like acetic acid. acs.org Studies on the chlorination of a series of alkylbenzenes in acetic acid have shown that the reaction follows second-order kinetics. acs.org

| Catalyst System | Substrate | Key Features | Reference |

| Iron(III) chloride | Alkylbenzenes | Standard Lewis acid catalyst for electrophilic chlorination. | google.com |

| Clay-supported iron(III) chloride | Toluene, Anisole | Biomimetic approach to aromatic chlorination. | acs.org |

| Zeolites (e.g., ZSM-5) | Toluene | Can offer shape selectivity, influencing isomer distribution. | acs.org |

Functional Group Interconversions on Substituted Benzene Scaffolds

An alternative to direct chlorination involves the synthesis of a benzene ring with other functional groups that are subsequently converted to the desired ethyl and chloro substituents.

Reduction of Vinylic or Ethynylic Precursors to the Ethyl Group

The ethyl group can be introduced by the reduction of a vinyl or ethynyl (B1212043) group attached to the benzene ring. For example, a styrene (B11656) derivative can be hydrogenated to an ethylbenzene derivative. Catalytic hydrogenation is a common method, employing catalysts such as platinum, palladium, or nickel. libretexts.orgyoutube.com This reaction is generally efficient and proceeds under relatively mild conditions. libretexts.org

Similarly, a phenylacetylene (B144264) precursor can be fully hydrogenated to an ethylbenzene. Bimetallic catalysts, such as CoNi nanoflowers, have been shown to be effective for the complete hydrogenation of terminal alkynes to their corresponding alkanes. researchgate.net

| Precursor | Reagents and Conditions | Product | Reference |

| Styrene | H₂, Pd/C, Ethanol | Ethylbenzene | pressbooks.pub |

| Phenylacetylene | Hydrazine (B178648) hydrate, CoNi nanoflowers, Ethanol, 80°C | Ethylbenzene | researchgate.net |

| Styrene | FeCl₂-L8, LiAlH₄, H₂ (30 atm), THF, rt | Ethylbenzene | rsc.org |

This strategy would involve synthesizing a chloro-substituted styrene or phenylacetylene and then reducing the unsaturated side chain. The order of reactions is crucial to ensure the correct final substitution pattern.

Introduction of Halogen via Diazotization or Other Directed Substitution Reactions

The Sandmeyer reaction is a powerful and widely used method for introducing a halogen, including chlorine, onto an aromatic ring by the diazotization of a primary aromatic amine. nih.govwikipedia.org This reaction proceeds via the formation of a diazonium salt from the amine, which is then decomposed in the presence of a copper(I) chloride catalyst to yield the corresponding aryl chloride. nih.govwikipedia.org

To synthesize this compound using this method, the starting material would be 2-ethyl-6-methylaniline. google.com This amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C) to form the diazonium salt. byjus.comlearncbse.in Subsequent treatment with copper(I) chloride (CuCl) would yield the desired this compound. nih.govwikipedia.org This method offers high regioselectivity, as the position of the chlorine atom is determined by the initial position of the amino group.

Recent advancements in Sandmeyer-type reactions include the use of novel reagents and catalysts to improve efficiency and safety. acs.org

Multi-step Synthetic Sequences for Complex Aromatic Systems

The synthesis of polysubstituted benzenes like this compound often requires a multi-step approach to ensure the correct placement of each substituent. pressbooks.pubgoogle.comlibretexts.org The order of the reactions is critical due to the directing effects of the substituents already present on the ring. pressbooks.publibretexts.orglibretexts.org

For example, a retrosynthetic analysis might start with the target molecule and work backward. pressbooks.publibretexts.org To obtain the 1,2,3-substitution pattern of this compound, one must consider the directing effects at each step. A plausible sequence could involve:

Friedel-Crafts acylation of m-xylene: This would introduce an acetyl group, which is a meta-director.

Chlorination of the resulting ketone: The acetyl group would direct the incoming chlorine to the meta position relative to itself.

Reduction of the ketone: A Clemmensen or Wolff-Kishner reduction would convert the acetyl group to an ethyl group.

Alternatively, starting with a different precursor and utilizing a combination of the reactions described above, such as Friedel-Crafts reactions, nitration, reduction, and diazotization, can provide a pathway to the desired product. google.comlibretexts.org The design of such a synthesis requires a thorough understanding of the reactivity and directing effects of each functional group. pressbooks.publibretexts.org

Friedel-Crafts Alkylation and Acylation Strategies on Benzene Derivatives

The Friedel-Crafts reactions are a fundamental class of electrophilic aromatic substitution used to attach alkyl or acyl groups to an aromatic ring. These reactions are typically catalyzed by strong Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which activate the alkyl or acyl halide electrophile.

Friedel-Crafts Alkylation: This reaction involves treating an aromatic compound with an alkyl halide and a Lewis acid catalyst. A primary challenge with Friedel-Crafts alkylation is the propensity for carbocation rearrangements, which can lead to a mixture of products. Furthermore, the newly added alkyl group activates the benzene ring, making it more susceptible to further substitution and often resulting in polyalkylation. For instance, the synthesis of the precursor 1-ethyl-3-methylbenzene via direct alkylation of either toluene with an ethyl halide or ethylbenzene with a methyl halide would yield a mixture of ortho, meta, and para isomers, necessitating complex separation procedures.

Friedel-Crafts Acylation: A more controlled alternative is Friedel-Crafts acylation, which introduces an acyl group (R-C=O) onto the benzene ring using an acyl halide or anhydride. This method offers significant advantages: the acyl group is deactivating, which prevents further acylation of the product, and the acylium ion electrophile does not undergo rearrangement. The resulting ketone can then be reduced to the desired alkyl group via methods like the Clemmensen (using zinc-mercury amalgam and HCl) or Wolff-Kishner (using hydrazine and a strong base) reduction.

A plausible route to a precursor for this compound could involve the Friedel-Crafts acylation of m-xylene. However, the directing effects of the two methyl groups would primarily yield 2,4-dimethylacetophenone. A more strategic approach begins with benzene to construct the required carbon skeleton with greater control. For example, the acylation of benzene with propanoyl chloride yields propiophenone. This ketone can then be subjected to further substitutions before the final reduction of the carbonyl group.

Table 1: Typical Conditions for Friedel-Crafts Acylation

| Aromatic Substrate | Acylating Agent | Catalyst | Typical Conditions | Product |

|---|---|---|---|---|

| Benzene | Ethanoyl chloride (CH₃COCl) | AlCl₃ | Heat to ~60°C for 30 min | Phenylethanone (Acetophenone) |

| Toluene (Methylbenzene) | Ethanoyl chloride (CH₃COCl) | AlCl₃ | Room Temperature | Mainly 4-Methylphenylethanone |

| Ethylbenzene | Propanoyl chloride (CH₃CH₂COCl) | AlCl₃ | Room Temperature | Mixture of isomers, primarily p-ethylpropiophenone |

Nucleophilic Substitution Reactions in Substituted Benzenes

Introducing a chlorine atom onto the benzene ring can be achieved through several methods. While direct electrophilic chlorination is common, nucleophilic substitution provides an alternative pathway, particularly when precise regiochemical control is needed. Standard nucleophilic aromatic substitution (SNAr) requires the presence of strong electron-withdrawing groups, which is not the case for an alkyl-substituted benzene ring.

A more versatile method for introducing a nucleophile onto a non-activated ring is via a diazonium salt intermediate, known as the Sandmeyer reaction. This strategy is highly effective for synthesizing compounds like this compound from an amino precursor.

The synthetic sequence would be as follows:

Nitration: The precursor, 1-ethyl-3-methylbenzene, is treated with a mixture of nitric acid and sulfuric acid. The ethyl and methyl groups are ortho- and para-directing activators. This will lead to a mixture of nitro-isomers, including the desired 2-nitro-1-ethyl-3-methylbenzene.

Reduction: The resulting nitro compound is then reduced to the corresponding amine, 2-amino-1-ethyl-3-methylbenzene. Common reducing agents for this transformation include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Diazotization and Substitution: The amine is treated with nitrous acid (generated in situ from sodium nitrite and HCl) at low temperatures (0-5 °C) to form a stable diazonium salt. This intermediate is then treated with a copper(I) chloride (CuCl) solution, which facilitates the replacement of the diazonium group (-N₂⁺) with a chlorine atom, yielding the final product.

This multi-step pathway offers excellent control over the placement of the chloro substituent, which might be difficult to achieve through direct electrophilic chlorination due to the complex directing effects of the two different alkyl groups.

Table 2: Plausible Sandmeyer Route to this compound

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Nitration | 1-Ethyl-3-methylbenzene | HNO₃, H₂SO₄ | 2-Nitro-1-ethyl-3-methylbenzene (and isomers) |

| 2. Reduction | 2-Nitro-1-ethyl-3-methylbenzene | Sn, HCl or Fe, HCl | 2-Amino-1-ethyl-3-methylbenzene |

| 3. Sandmeyer Reaction | 2-Amino-1-ethyl-3-methylbenzene | a) NaNO₂, HCl (0-5 °C) b) CuCl | This compound |

Optimization of Reaction Conditions and Yields in the Synthesis of this compound Precursors

For the synthesis of the 1-ethyl-3-methylbenzene precursor via Friedel-Crafts reactions, several factors must be controlled. In alkylation, using a large excess of the aromatic substrate can minimize the extent of polyalkylation. Temperature is another critical variable; in the alkylation of toluene, for example, isomer distribution is highly temperature-dependent. For Friedel-Crafts acylation, the key to high yield is the use of a stoichiometric amount of the Lewis acid catalyst, as it complexes with the product ketone.

Optimization of the subsequent chlorination step is crucial for regioselectivity. The direct electrophilic chlorination of 1-ethyl-3-methylbenzene with Cl₂ and a Lewis acid catalyst like FeCl₃ will produce a mixture of isomers (2-chloro, 4-chloro, and 6-chloro). The ratio of these products is influenced by steric and electronic factors. Optimizing the yield of the desired 2-chloro isomer involves fine-tuning the reaction parameters.

Table 3: Factors Influencing Yield and Selectivity in Aromatic Chlorination

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Catal |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 1 Ethyl 3 Methylbenzene

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) is a cornerstone of benzene (B151609) chemistry, where an electrophile replaces a hydrogen atom on the aromatic ring. The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring.

Influence of Chloro, Ethyl, and Methyl Substituents on Aromatic Ring Activation

The reactivity of the benzene ring in 2-Chloro-1-ethyl-3-methylbenzene is determined by the cumulative electronic effects of the chloro, ethyl, and methyl groups. Substituents can either donate or withdraw electron density from the ring, thereby activating or deactivating it towards electrophilic attack.

Alkyl Groups (Ethyl and Methyl): Alkyl groups, such as ethyl and methyl, are classified as activating groups. They donate electron density to the benzene ring through an inductive effect and hyperconjugation. This increases the ring's nucleophilicity, making it more reactive towards electrophiles than benzene itself. Activating groups are typically ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to themselves.

In this compound, the two activating alkyl groups (ethyl at C1, methyl at C3) and the deactivating but ortho-, para-directing chloro group (at C2) collectively influence the three available positions for substitution: C4, C5, and C6. The directing effects of the substituents are summarized below:

| Substituent | Position | Type | Directing Influence |

| Ethyl | C1 | Activating | Ortho (C6), Para (C4) |

| Chloro | C2 | Deactivating | Ortho (C6), Para (C5) |

| Methyl | C3 | Activating | Ortho (C4), Para (C6) |

The combined influence points towards positions C4 and C6 as the most probable sites for electrophilic attack, as they are activated by two of the three substituents. Position C6 is particularly favored, being ortho to both the ethyl and chloro groups and para to the methyl group. Position C4 is ortho to the methyl group and para to the ethyl group. Position C5 is the least favored, as it is only activated by the para-directing effect of the chloro group and is subject to steric hindrance from the adjacent groups.

Reactivity with Diverse Electrophilic Reagents

The reaction of this compound with various electrophiles is expected to yield a mixture of products, with the regiochemical outcome dictated by the directing effects discussed above.

| Electrophilic Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃ / H₂SO₄ | 6-Nitro-2-chloro-1-ethyl-3-methylbenzene and 4-Nitro-2-chloro-1-ethyl-3-methylbenzene |

| Halogenation | Br₂ / FeBr₃ | 6-Bromo-2-chloro-1-ethyl-3-methylbenzene and 4-Bromo-2-chloro-1-ethyl-3-methylbenzene |

| Friedel-Crafts Alkylation | R-Cl / AlCl₃ | Steric hindrance may significantly inhibit reaction at the C6 position, potentially favoring the C4 position. However, polyalkylation is a common side reaction. |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 4-Acyl-2-chloro-1-ethyl-3-methylbenzene is the likely major product due to the steric bulk of the acyl group and the catalyst complex. |

| Sulfonation | SO₃ / H₂SO₄ | This compound-6-sulfonic acid and this compound-4-sulfonic acid |

Nucleophilic Substitution Reactions of the Halogen Moiety

Aryl halides like this compound are generally unreactive towards nucleophilic substitution under standard conditions. The carbon-chlorine bond is strong, and the typical Sₙ2 mechanism is sterically hindered by the benzene ring. Furthermore, the formation of an aryl cation for an Sₙ1 mechanism is highly unfavorable. However, substitution can occur under specific, often harsh, conditions through distinct mechanistic pathways.

Exploration of Reaction Pathways and Product Diversification

Two primary mechanisms allow for nucleophilic aromatic substitution (SₙAr) on aryl halides: the addition-elimination mechanism and the elimination-addition (benzyne) mechanism.

Addition-Elimination (SₙAr) Mechanism: This pathway is typically feasible only when the aromatic ring is activated by potent electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex) formed upon nucleophilic attack. For this compound, which possesses electron-donating alkyl groups, this pathway is highly disfavored and would require extreme conditions, if it proceeds at all.

Elimination-Addition (Benzyne) Mechanism: This reaction occurs in the presence of a very strong base, such as sodium amide (NaNH₂). The base abstracts a proton from a carbon atom adjacent to the one bearing the halogen, leading to the elimination of HX and the formation of a highly reactive "benzyne" intermediate. The nucleophile then adds to the benzyne (B1209423), followed by protonation, to yield the substitution product. In the case of this compound, the base could abstract a proton from C6 (since there is no proton at C2). This would lead to a single benzyne intermediate, which could then be attacked by the nucleophile at either C1 or C2, potentially leading to a mixture of products.

Mechanistic Aspects Related to Leaving Group and Nucleophile Characteristics

The success and pathway of a nucleophilic aromatic substitution are dependent on the characteristics of both the halogen leaving group and the incoming nucleophile.

Leaving Group: In the context of the SₙAr mechanism, the reaction rate is influenced by the electronegativity of the halogen, with fluoride (B91410) often being the best leaving group because its high electronegativity strongly polarizes the carbon, facilitating the initial nucleophilic attack,

Transformations of Alkyl Side Chains

Oxidative Processes of Ethyl and Methyl Groups to Carboxylic Acids or Ketones

The alkyl side chains of this compound are susceptible to oxidation, particularly at the benzylic positions which are activated by the adjacent aromatic ring. The nature of the final product—be it a carboxylic acid or a ketone—is highly dependent on the oxidizing agent used and the reaction conditions.

Strong oxidizing agents, such as chromic acid (H₂CrO₄) or potassium permanganate (B83412) (KMnO₄) under heating, typically lead to the complete oxidation of both the ethyl and methyl groups to carboxylic acids. vaia.com Regardless of the initial length of the alkyl chain, as long as it possesses a benzylic hydrogen, it will be converted to a carboxylic acid group. In the case of this compound, this process would yield 2-chlorobenzene-1,3-dicarboxylic acid. The reaction proceeds through a mechanism that is believed to involve radical intermediates at the benzylic position. vaia.com

Selective oxidation to form a ketone is also a possibility, specifically from the ethyl group. The secondary benzylic carbon of the ethyl group can be oxidized to a carbonyl group under more controlled conditions, which are milder than those required for carboxylic acid formation. This transformation would result in the formation of 1-(2-chloro-3-methylphenyl)ethan-1-one. The primary methyl group, under the same conditions, might remain unreacted or be oxidized to a lesser extent. Achieving high selectivity for ketone formation over carboxylic acid formation requires careful selection of reagents and control over reaction parameters like temperature and reaction time.

| Reactant | Reagent(s) | Primary Product(s) | Product Type |

|---|---|---|---|

| This compound | KMnO₄ or H₂CrO₄, Heat | 2-Chlorobenzene-1,3-dicarboxylic acid | Dicarboxylic Acid |

| This compound | Milder Oxidizing Agent (e.g., CrO₃ in acetic anhydride) | 1-(2-Chloro-3-methylphenyl)ethan-1-one | Ketone |

Reductive Pathways to Saturated Alkyl Derivatives

The aromatic ring of this compound can be reduced to its corresponding cycloalkane derivative under specific reductive conditions. These transformations overcome the inherent stability of the aromatic system.

One of the most common methods for the complete reduction of a benzene ring is catalytic hydrogenation. This reaction requires harsh conditions, such as high pressures of hydrogen gas (H₂) and elevated temperatures, in the presence of a metal catalyst like nickel (Ni), platinum (Pt), or palladium (Pd). libretexts.org Under these forcing conditions, the aromatic ring of this compound is fully saturated to yield 1-chloro-2-ethyl-6-methylcyclohexane. The chloro, ethyl, and methyl substituents remain intact on the newly formed cyclohexane (B81311) ring.

A more selective reduction of the aromatic ring can be achieved through the Birch reduction. masterorganicchemistry.com This reaction employs an alkali metal, typically sodium (Na) or lithium (Li), dissolved in liquid ammonia (B1221849) (NH₃) with an alcohol (e.g., ethanol) as a proton source. masterorganicchemistry.com The Birch reduction selectively reduces the benzene ring to a 1,4-cyclohexadiene. masterorganicchemistry.com The regioselectivity of the reduction is governed by the electronic properties of the substituents. For this compound, the electron-donating alkyl groups (ethyl and methyl) and the electron-withdrawing chloro group direct the reduction. The mechanism involves the formation of a radical anion intermediate, and the positions of the remaining double bonds in the product are influenced by the stability of this intermediate. masterorganicchemistry.com The expected major product is 1-chloro-2-ethyl-6-methylcyclohexa-1,4-diene.

| Reactant | Reagent(s) | Primary Product | Product Type |

|---|---|---|---|

| This compound | H₂, Ni Catalyst, High Pressure & Temperature | 1-Chloro-2-ethyl-6-methylcyclohexane | Saturated Alkyl Derivative |

| This compound | Na or Li, NH₃ (l), Ethanol | 1-Chloro-2-ethyl-6-methylcyclohexa-1,4-diene | Cyclohexadiene Derivative |

Advanced Mechanistic Studies Utilizing Kinetic and Spectroscopic Methods

Elucidating the precise mechanisms of the oxidative and reductive transformations of this compound requires sophisticated analytical techniques. These methods allow chemists to probe reaction pathways, identify transient intermediates, and understand the factors controlling reaction rates and selectivity.

Kinetic studies are fundamental to understanding reaction mechanisms. By systematically varying the concentrations of reactants, catalysts, and other reaction components while monitoring the rate of product formation (or reactant consumption), a rate law can be determined. This mathematical expression provides insight into the molecularity of the rate-determining step. For instance, kinetic monitoring of the cobalt-catalyzed reductive coupling of other chloro-substituted compounds has been used to support proposed mechanisms. acs.org Such studies on the oxidation or reduction of this compound would reveal the reaction order with respect to the substrate, the oxidant/reductant, and any catalysts involved.

Spectroscopic methods are invaluable for the direct observation of species present in a reaction mixture.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy: In-situ NMR and IR spectroscopy can track the disappearance of starting materials and the appearance of products in real-time. Crucially, they can sometimes detect the presence of stable or semi-stable intermediates, providing direct evidence for a proposed reaction pathway. mdpi.com

Mass Spectrometry (MS): Advanced mass spectrometry techniques, such as photoionization mass spectrometry, are exceptionally sensitive for detecting and identifying gas-phase reactive intermediates like radicals, which are often proposed in oxidation mechanisms. rsc.org

Fluorescence Spectroscopy: In photocatalyzed or photochemically-induced reactions, fluorescence quenching experiments can demonstrate the interaction between an excited state of a photocatalyst and a reactant, providing evidence for an energy or electron transfer step in the mechanism. acs.org

To further probe mechanistic details, chemists often employ experiments such as the use of radical scavengers. If the addition of a radical scavenger like TEMPO inhibits or completely stops a reaction, it provides strong evidence for the involvement of radical intermediates. acs.orgacs.org This would be a key experiment in studying the oxidation of the alkyl side chains of this compound.

| Method | Information Gained | Example Application |

|---|---|---|

| Kinetic Studies | Reaction rates, rate laws, activation energy, reaction order. acs.org | Determining the influence of reagent concentration on the rate of hydrogenation. |

| In-situ NMR/IR Spectroscopy | Real-time monitoring of reactants and products, detection of intermediates. mdpi.com | Observing the formation of a ketone intermediate during a controlled oxidation reaction. |

| Mass Spectrometry | Identification of transient species and reaction intermediates, especially radicals. rsc.org | Detecting benzylic radical intermediates during KMnO₄ oxidation. |

| Radical Scavenger Experiments | Confirmation of a radical-based reaction pathway. acs.org | Using TEMPO to test for the presence of radicals in the oxidation of the ethyl/methyl groups. |

Advanced Analytical and Spectroscopic Characterization of 2 Chloro 1 Ethyl 3 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural map of 2-Chloro-1-ethyl-3-methylbenzene can be assembled.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the ethyl, methyl, and aromatic protons. The exact chemical shifts are influenced by the electronic effects of the chloro, ethyl, and methyl substituents on the benzene (B151609) ring.

The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The methylene protons are adjacent to a methyl group (3 protons), leading to a quartet (n+1 = 3+1 = 4). The methyl protons are adjacent to a methylene group (2 protons), resulting in a triplet (n+1 = 2+1 = 3). The electron-withdrawing nature of the aromatic ring will shift the methylene quartet further downfield compared to the methyl triplet.

The methyl group attached to the benzene ring will appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be in the typical benzylic proton region. rsc.org

The aromatic region will show signals for the three protons on the benzene ring. Their chemical shifts and splitting patterns are determined by their positions relative to the three different substituents. The chlorine atom, being electronegative, will deshield nearby protons, shifting them downfield. wisc.edu Alkyl groups are weakly electron-donating, causing a slight shielding effect and a small upfield shift. ucalgary.ca Based on analogous compounds like 1-ethyl-3-methylbenzene and various chloro-toluenes, the aromatic protons are expected to appear in the range of 6.9 to 7.3 ppm. rsc.orgwisc.edu The coupling between these aromatic protons will likely result in a complex multiplet.

Predicted ¹H NMR Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Ethyl -CH₃ | ~1.2 | Triplet | 3H |

| Methyl Ar-CH₃ | ~2.3 | Singlet | 3H |

| Ethyl -CH₂- | ~2.7 | Quartet | 2H |

| Aromatic-H | ~6.9 - 7.3 | Multiplet | 3H |

In the broadband proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will produce a single peak. The molecule has nine distinct carbon environments, and therefore, nine signals are expected in the spectrum.

The chemical shifts are determined by the carbon's hybridization and its electronic environment. bldpharm.com The carbons of the ethyl and methyl groups will appear in the upfield (aliphatic) region of the spectrum. The aromatic carbons will resonate in the downfield region, typically between 120 and 150 ppm. libretexts.org

The carbon atom bonded to the chlorine (C-2) is expected to be significantly downfield due to the deshielding effect of the halogen. The carbons bearing the ethyl (C-1) and methyl (C-3) groups will also have their chemical shifts influenced by these substituents. The remaining aromatic carbons (C-4, C-5, and C-6) will show shifts based on their positions relative to the substituted carbons. Quaternary carbons (C-1, C-2, and C-3) generally show weaker signals compared to carbons with attached protons. analyzeiq.com

Predicted ¹³C NMR Data for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| Ethyl -CH₃ | ~15 |

| Methyl Ar-CH₃ | ~20 |

| Ethyl -CH₂- | ~28 |

| Aromatic CH | ~125 - 130 |

| Aromatic C-CH₃ | ~135 |

| Aromatic C-Cl | ~138 |

| Aromatic C-CH₂CH₃ | ~142 |

To unambiguously assign all proton and carbon signals, two-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals couplings between protons that are typically two or three bonds apart. For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also show correlations between the adjacent aromatic protons, helping to unravel the complex splitting patterns in the aromatic region. guidechem.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.com This would allow for the direct assignment of the protonated carbons in the molecule, such as the ethyl group carbons, the methyl group carbon, and the three aromatic CH carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C correlations). This is particularly useful for identifying quaternary carbons. For instance, the benzylic protons of the ethyl group would show a correlation to the aromatic carbon C-1, and the protons of the aromatic methyl group would correlate to C-3. Protons on the aromatic ring would show correlations to neighboring and geminal carbons, providing crucial information to piece together the entire molecular structure. youtube.com

Vibrational Spectroscopy for Molecular Structure and Dynamics

The FTIR spectrum of this compound will display characteristic absorption bands corresponding to its structural features.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear in the region of 3100-3000 cm⁻¹. libretexts.org Aliphatic C-H stretching from the ethyl and methyl groups will be observed in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the benzene ring typically gives rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. libretexts.org

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds will produce signals in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The pattern of the out-of-plane bending bands is often diagnostic of the substitution pattern on the benzene ring.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.

Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-H Bend (out-of-plane) | 900 - 675 | Strong |

| C-Cl Stretch | 800 - 600 | Strong |

Raman spectroscopy provides complementary information to FTIR. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light.

In general, vibrations that cause a significant change in the polarizability of the molecule will be strong in the Raman spectrum. For this compound, the following features are expected:

The symmetric "ring breathing" vibration of the benzene ring, which involves the entire ring expanding and contracting, typically gives a very strong and sharp band in the Raman spectrum around 1000 cm⁻¹.

The aromatic C=C stretching vibrations will also be prominent.

The C-Cl stretch may also be observable, although it is often weaker in Raman than in FTIR.

By combining FTIR and Raman data, a more complete assignment of the vibrational modes of this compound can be achieved, providing a detailed picture of its molecular structure and dynamics.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, with a molecular formula of C₉H₁₁Cl, MS provides definitive evidence of its identity and purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.orgoup.com In the analysis of this compound, the sample is first vaporized and passed through a GC column. This separation step is crucial for isolating the compound from any starting materials, byproducts, or other impurities. The retention time, the time it takes for the compound to pass through the column, is a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate) and can be compared to a known standard. rsc.org

Once separated, the molecule elutes from the GC column and enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular "fingerprint."

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as two peaks, [M]⁺ and [M+2]⁺, separated by two mass units, with a characteristic intensity ratio of 3:1. This isotopic pattern is a key indicator for the presence of a chlorine atom in the molecule.

The fragmentation pattern provides further structural confirmation. Key fragmentation pathways for this compound likely involve the loss of the ethyl group and cleavage of the C-Cl bond.

Table 1: Predicted Major Mass Spectral Fragments for this compound

| m/z Value | Proposed Fragment Ion | Structural Formula | Significance |

| 154/156 | [C₉H₁₁Cl]⁺ | [M]⁺ | Molecular Ion (Isotopic pattern confirms presence of Cl) |

| 139/141 | [C₉H₁₀Cl]⁺ | [M-H]⁺ | Loss of a hydrogen atom |

| 125 | [C₈H₈Cl]⁺ | [M-CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 119 | [C₉H₁₁]⁺ | [M-Cl]⁺ | Loss of a chlorine radical |

| 91 | [C₇H₇]⁺ | Tropylium ion | Common fragment for alkylbenzenes |

This fragmentation data, combined with the retention time from the GC, allows for confident identification and purity assessment of the compound. dtic.mil

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is utilized to measure the mass of a molecule with extremely high accuracy (typically to within 0.0001 atomic mass units). This precision allows for the determination of the exact elemental composition of a molecule. acs.orgmdpi.com While standard MS can confirm the nominal molecular weight (154 g/mol for the ³⁵Cl isotope), HRMS can distinguish this compound (C₉H₁₁Cl) from other potential compounds that may have the same nominal mass but a different elemental formula. acs.org

The theoretical exact mass of the most abundant isotope of this compound is calculated as follows:

9 Carbon atoms (¹²C): 9 x 12.000000 = 108.000000 Da

11 Hydrogen atoms (¹H): 11 x 1.007825 = 11.086075 Da

1 Chlorine atom (³⁵Cl): 1 x 34.968853 = 34.968853 Da

Total Exact Mass: 154.054928 Da

An experimental HRMS measurement yielding a mass very close to this theoretical value would unequivocally confirm the elemental formula C₉H₁₁Cl.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. For aromatic compounds like this compound, the primary electronic transitions observed are π → π* transitions associated with the benzene ring.

The substitution pattern on the benzene ring—an ethyl group, a methyl group, and a chlorine atom—influences the energy levels of the π orbitals. These substituents act as auxochromes, causing a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. The spectrum would be expected to show a strong absorption band (the E-band) and a weaker, fine-structured band (the B-band), which are characteristic of benzene derivatives. The solvent used for the analysis can also influence the position and resolution of these absorption bands.

X-ray Diffraction Studies for Crystalline Structure and Molecular Geometry

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. acs.org To perform this analysis on this compound, which is a liquid under standard conditions, a single, high-quality crystal of the compound would first need to be grown, typically by slow cooling or evaporation from a suitable solvent at low temperatures.

Once a suitable crystal is obtained and analyzed, X-ray diffraction would provide precise data on:

Bond Lengths: The exact distances between the bonded atoms (e.g., C-C bonds in the ring, C-Cl bond, C-C bonds of the ethyl and methyl groups).

Bond Angles: The angles between adjacent bonds, defining the geometry of the molecule.

Torsional Angles: The dihedral angles that describe the conformation of the ethyl group relative to the plane of the benzene ring.

Crystal Packing: How individual molecules of this compound arrange themselves in the solid-state crystal lattice.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are central to the purification and analysis of organic compounds, separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is the premier technique for the analysis of volatile and thermally stable compounds like this compound. rsc.orgcopernicus.org The method relies on a gaseous mobile phase to carry the sample through a stationary phase within a long, thin column.

For this specific compound, a non-polar or mid-polar capillary column (e.g., one with a stationary phase like 5% phenyl polysiloxane) would be suitable. The separation of this compound from its isomers (e.g., 4-Chloro-1-ethyl-2-methylbenzene) or other related aromatic compounds is based on differences in their boiling points and interactions with the stationary phase. Compounds with lower boiling points or weaker interactions elute faster.

A Flame Ionization Detector (FID) is commonly used in GC for the analysis of hydrocarbons. The FID is highly sensitive and provides a response that is proportional to the mass of carbon in the analyte, allowing for quantitative analysis and purity determination by comparing the area of the main peak to the total area of all peaks in the chromatogram. dtic.mil

Table 2: Summary of Analytical Techniques and Key Findings

| Analytical Technique | Information Obtained | Relevance to this compound |

| GC-MS | Retention time, molecular weight, fragmentation pattern, isotopic ratio | Confirms identity, assesses purity, and provides structural clues. The 3:1 [M]⁺/[M+2]⁺ ratio is definitive for a monochlorinated compound. |

| HRMS | High-precision mass measurement | Determines the exact elemental formula (C₉H₁₁Cl), distinguishing it from isobaric compounds. |

| UV-Vis Spectroscopy | Electronic absorption maxima (λmax) | Characterizes the π → π* electronic transitions of the substituted aromatic ring. |

| X-ray Diffraction | 3D molecular structure, bond lengths, bond angles | Provides definitive molecular geometry and crystal packing information (contingent on crystal growth). |

| GC-FID | Retention time, quantitative analysis | Separates the compound from volatile impurities and allows for precise purity assessment. |

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of substituted aromatic hydrocarbons like this compound. Its high resolution and sensitivity make it ideal for separating complex mixtures, quantifying compound purity, and isolating specific isomers. The separation is typically achieved using a reverse-phase method, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

The choice of stationary phase is critical for resolving positional isomers, which often exhibit very similar chemical properties. For aromatic compounds, phenyl-based columns can offer enhanced selectivity due to π-π interactions between the stationary phase and the aromatic ring of the analyte. mtc-usa.com Alternatively, traditional C18 columns or more specialized phases like biphenyl (B1667301) can also provide excellent separation for substituted benzenes. sigmaaldrich.com

The mobile phase composition, typically a gradient of water and an organic modifier like acetonitrile (B52724) or methanol, is optimized to achieve the desired retention and resolution. wur.nl The separation of chlorotoluene isomers, for example, has been successfully achieved using mobile phases such as hexane (B92381)/dichloromethane or methanol/water mixtures. sigmaaldrich.compsu.edu A UV detector is commonly employed for detection, as aromatic rings strongly absorb UV light, typically around 254 nm. sigmaaldrich.compsu.edu

While specific HPLC methods for this compound are not extensively documented in public literature, methodologies for closely related compounds provide a strong basis for its analysis. For instance, the analysis of various substituted benzenes and chlorotoluene isomers has been demonstrated on different stationary phases. psu.edunih.gov These methods can be adapted for the target compound, likely requiring minor adjustments to the mobile phase gradient and flow rate to achieve optimal separation from potential impurities or isomers.

Below is a table summarizing typical HPLC conditions that could be adapted for the analysis of this compound based on methods for similar aromatic hydrocarbons.

| Parameter | Condition | Rationale/Reference |

|---|---|---|

| Column (Stationary Phase) | Biphenyl, 10 cm x 2.1 mm, 2.7 µm | Provides unique selectivity for substituted aromatic compounds. sigmaaldrich.com |

| Mobile Phase | A: Water; B: Methanol (Gradient) | Commonly used for reverse-phase separation of aromatic hydrocarbons. sigmaaldrich.com |

| Flow Rate | 0.5 mL/min | A typical analytical flow rate for columns of this dimension. sigmaaldrich.com |

| Column Temperature | 35 °C | Controlled temperature ensures reproducible retention times. sigmaaldrich.com |

| Detector | UV, 254 nm | Aromatic compounds exhibit strong absorbance at this wavelength. psu.edu |

| Injection Volume | 1 µL | Standard volume for analytical HPLC. sigmaaldrich.com |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is an invaluable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. libretexts.orglibretexts.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the final product, helping to determine the reaction's endpoint. libretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically coated with silica (B1680970) gel, a polar stationary phase. mdpi.com Alongside the reaction mixture, pure samples of the starting materials are spotted in separate lanes for comparison. A "co-spot," containing both the reaction mixture and the starting material, is often used to confirm the identity of the spots. libretexts.org

The plate is then developed in a chamber containing a suitable mobile phase (eluent), which is a solvent or a mixture of solvents. For nonpolar aromatic compounds like this compound, a nonpolar eluent system, such as a mixture of hexane and ethyl acetate (B1210297) in a high hexane ratio, is typically employed. rsc.org The components of the mixture travel up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases. libretexts.org

As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity in the reaction mixture lane, while a new spot, representing the product this compound, will appear and intensify. youtube.com Because the product is expected to have a different polarity than the reactants, it will have a distinct Retention Factor (Rf) value. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org

Visualization of the spots is often achieved using a UV lamp (254 nm), under which aromatic compounds appear as dark spots against a fluorescent background. mdpi.comlibretexts.org Staining with iodine can also be used, as iodine vapor readily adsorbs onto organic compounds, rendering them as brown or yellow spots. libretexts.org

The following table illustrates a hypothetical TLC analysis for monitoring a reaction that produces this compound.

| Compound | Hypothetical Rf Value | TLC Conditions | Visualization |

|---|---|---|---|

| Starting Material (e.g., 1-Ethyl-3-methylbenzene) | 0.75 | Silica Gel Plate; Mobile Phase: Hexane/Ethyl Acetate (95:5) | UV Light (254 nm) or Iodine Stain libretexts.org |

| Product (this compound) | 0.60 |

Note: Rf values are hypothetical and depend on the specific reactants and exact TLC conditions.

Computational Chemistry and Theoretical Investigations of 2 Chloro 1 Ethyl 3 Methylbenzene

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in determining the three-dimensional structure and electronic properties of molecules. These computational methods provide insights into molecular stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method for predicting the molecular geometry of organic compounds. For a molecule like 2-Chloro-1-ethyl-3-methylbenzene, DFT calculations, typically using the B3LYP functional with a basis set such as 6-311++G(d,p), would be employed to find the lowest energy conformation (the ground state). This process involves systematically adjusting the bond lengths, bond angles, and dihedral angles of the molecule until a stable structure is identified. The optimization would reveal the precise spatial arrangement of the ethyl and methyl groups relative to the chlorine atom on the benzene (B151609) ring, taking into account steric and electronic effects. The resulting optimized geometry is crucial for subsequent calculations of other molecular properties.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting regions prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity. From these orbital energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile.

Table 1: Calculated Reactivity Descriptors for a Representative Chlorinated Alkylbenzene This table presents representative data calculated for a structurally similar compound using DFT/B3LYP/6-311++G(d,p).

| Parameter | Formula | Value (eV) |

|---|---|---|

| HOMO Energy | -6.25 | |

| LUMO Energy | -0.89 | |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.36 |

| Electronegativity (χ) | -(ELUMO + EHOMO)/2 | 3.57 |

| Chemical Potential (μ) | (ELUMO + EHOMO)/2 | -3.57 |

| Global Hardness (η) | (ELUMO - EHOMO)/2 | 2.68 |

| Global Softness (S) | 1/(2η) | 0.187 |

| Electrophilicity Index (ω) | μ2/(2η) | 2.37 |

Prediction and Interpretation of Spectroscopic Data

Computational methods are also pivotal in predicting and interpreting spectroscopic data, which allows for the identification and characterization of molecules.

Theoretical vibrational analysis is a powerful tool for understanding the infrared (IR) and Raman spectra of a molecule. By performing frequency calculations on the DFT-optimized geometry of this compound, a set of vibrational modes and their corresponding frequencies can be obtained. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching or bending of bonds.

These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors inherent in the computational method. The predicted IR and Raman intensities help in assigning the peaks observed in experimental spectra. For example, the calculations would predict characteristic frequencies for the C-H stretching of the ethyl and methyl groups, the C-Cl stretching, and the various vibrational modes of the benzene ring. The potential energy distribution (PED) analysis is also commonly used to provide a detailed assignment of the vibrational modes.

Table 2: Selected Calculated Vibrational Frequencies for a Representative Chlorinated Alkylbenzene This table showcases representative scaled vibrational frequencies and their assignments based on calculations for a similar compound.

| Frequency (cm-1) | Assignment |

|---|---|

| 3100-3000 | Aromatic C-H stretching |

| 2980-2930 | Asymmetric C-H stretching of CH3 and CH2 |

| 2920-2870 | Symmetric C-H stretching of CH3 and CH2 |

| 1600-1580 | C=C stretching of the benzene ring |

| 1470-1450 | CH2 scissoring and CH3 asymmetric bending |

| 1380-1370 | CH3 symmetric bending |

| 1150-1000 | In-plane C-H bending |

| 800-600 | C-Cl stretching |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra (UV-Vis) of molecules. This technique predicts the electronic transitions from the ground state to various excited states. The results of TD-DFT calculations include the excitation energies (which correspond to the absorption wavelengths), the oscillator strengths (which relate to the intensity of the absorption peaks), and the nature of the electronic transitions (e.g., π → π* or n → π*). For this compound, TD-DFT calculations would likely be performed in both the gas phase and in a solvent to account for solvatochromic effects. The predicted UV-Vis spectrum would show characteristic absorption bands arising from electronic excitations within the substituted benzene ring.

Table 3: Calculated Electronic Transitions for a Representative Chlorinated Alkylbenzene This table provides representative data from TD-DFT calculations for a similar compound.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 4.65 | 266 | 0.021 | HOMO -> LUMO |

| 5.12 | 242 | 0.085 | HOMO-1 -> LUMO |

| 5.48 | 226 | 0.150 | HOMO -> LUMO+1 |

Investigation of Intramolecular and Intermolecular Interactions

Computational chemistry also allows for the study of the subtle forces that govern molecular conformation and interactions between molecules. In this compound, intramolecular interactions, such as those between the ethyl group, the methyl group, and the chlorine atom, can influence the molecule's preferred shape and stability. Techniques like Natural Bond Orbital (NBO) analysis can be used to investigate these interactions, including hyperconjugative effects and steric repulsions.

Furthermore, the study of intermolecular interactions is crucial for understanding the properties of the compound in its condensed phases (liquid or solid). Calculations can model the formation of dimers or larger clusters of this compound molecules, revealing the nature and strength of non-covalent interactions like van der Waals forces and dipole-dipole interactions. The molecular electrostatic potential (MEP) surface is often mapped to visualize the electron density distribution and predict sites for intermolecular interactions.

Hydrogen Bonding Analysis in Theoretical Models

In the context of this compound, classical hydrogen bonds (e.g., O-H···O or N-H···O) are absent. However, computational analysis could explore the potential for weak C-H···π and C-H···Cl hydrogen bonds. Theoretical models would typically involve a dimer of this compound or its interaction with other relevant molecules.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be employed to optimize the geometries of these interacting systems. Key parameters that would be analyzed to identify and characterize hydrogen bonds include:

Interatomic Distances: The distance between the hydrogen atom and the acceptor atom (the π-system of the benzene ring or the chlorine atom).

Bond Angles: The angle of the C-H···A (where A is the acceptor) interaction.

Vibrational Frequencies: A red shift in the C-H stretching frequency upon formation of a hydrogen bond is a characteristic indicator.

Electron Density Analysis: Tools like the Quantum Theory of Atoms in Molecules (QTAIM) can identify bond critical points, providing evidence of an interaction. researchgate.net

A hypothetical data table from such an analysis might look like this:

| Interaction Type | Donor-Acceptor Distance (Å) | C-H···A Angle (°) | C-H Frequency Shift (cm⁻¹) |

| C-H (ethyl)···π | Data not available | Data not available | Data not available |

| C-H (methyl)···π | Data not available | Data not available | Data not available |

| C-H (aromatic)···Cl | Data not available | Data not available | Data not available |

Without specific research, these values remain hypothetical.

Pi-Stacking Interactions in Modeled Systems

Pi-stacking interactions are a dominant force in the assembly of aromatic molecules. For this compound, computational models would investigate the preferred orientation and interaction energy of a dimer. The primary configurations studied would be:

Sandwich: The benzene rings are parallel and directly on top of each other.

Parallel-displaced: The rings are parallel but shifted relative to one another.

T-shaped (or edge-to-face): The edge of one ring points towards the face of the other.

High-level ab initio calculations, such as Coupled Cluster theory (e.g., CCSD(T)), or more computationally efficient DFT methods with dispersion corrections (e.g., B3LYP-D3), are necessary to accurately describe these interactions. The analysis would focus on:

Interaction Energy: The strength of the binding between the two molecules in each configuration.

Interplanar Distance: The separation between the aromatic rings.

Displacement Vectors: The degree of offset in parallel-displaced arrangements.

A summary of hypothetical findings could be presented as follows:

| Dimer Configuration | Interaction Energy (kcal/mol) | Interplanar Distance (Å) |

| Sandwich | Data not available | Data not available |

| Parallel-displaced | Data not available | Data not in a T-shaped configuration |

| T-shaped | Data not available | Not applicable |

It is generally observed for substituted benzenes that parallel-displaced and T-shaped conformations are more stable than the sandwich arrangement due to reduced electrostatic repulsion.

Electrostatic Potential Surface Analysis

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity and intermolecular interactions. The MEP map of this compound would be calculated using the results of a quantum chemical calculation (typically DFT).

The surface would visualize regions of:

Negative Electrostatic Potential (Red/Yellow): These are areas with an excess of electron density and are susceptible to electrophilic attack. In this compound, this would be expected around the chlorine atom and the π-electron cloud of the benzene ring.

Positive Electrostatic Potential (Blue): These regions are electron-deficient and are prone to nucleophilic attack. This would be expected around the hydrogen atoms.

Neutral Regions (Green): Areas with a balanced electrostatic potential.

The MEP surface would provide qualitative insights into:

The directing effects of the chloro, ethyl, and methyl substituents on electrophilic aromatic substitution.

The preferred sites for hydrogen bonding and other electrostatic interactions.

A hypothetical table summarizing key features of an MEP analysis could be:

| Feature | Location | Potential (kcal/mol) |

| V_max (most positive) | Data not available | Data not available |

| V_min (most negative) | Data not available | Data not available |

| π-region | Benzene ring face | Data not available |

| σ-hole | Along the C-Cl bond axis | Data not available |

Reaction Mechanism Studies and Transition State Analysis via Computational Methods

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. For this compound, one could theoretically study a variety of reactions, such as nucleophilic aromatic substitution or electrophilic substitution.

A computational investigation of a reaction mechanism would typically involve:

Locating Stationary Points: The geometries of the reactants, products, any intermediates, and transition states are optimized.

Calculating Energies: The relative energies of all stationary points are determined to construct a potential energy surface profile for the reaction.

Frequency Calculations: These are performed to characterize the stationary points. Reactants, products, and intermediates have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

For a hypothetical reaction, such as the nitration of this compound, the computational study would aim to determine the preferred position of substitution by comparing the activation energies for attack at the different available positions on the aromatic ring.

A data table summarizing the findings of such a study might include:

| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters | Number of Imaginary Frequencies |

| Reactants | C₉H₁₁Cl + NO₂⁺ | 0.0 | - | 0 |

| Transition State (ortho) | [C₉H₁₁ClNO₂]⁺ | Data not available | Data not available | 1 |

| Intermediate (ortho) | σ-complex | Data not available | Data not available | 0 |

| Transition State (meta) | [C₉H₁₁ClNO₂]⁺ | Data not available | Data not available | 1 |

| Intermediate (meta) | σ-complex | Data not available | Data not available | 0 |

| Transition State (para) | [C₉H₁₁ClNO₂]⁺ | Data not available | Data not available | 1 |

| Intermediate (para) | σ-complex | Data not available | Data not available | 0 |

Derivatives and Analogues of 2 Chloro 1 Ethyl 3 Methylbenzene: Synthetic Utility and Structure Reactivity Relationships

Synthesis of Polyhalogenated and Alkylated Benzene (B151609) Derivatives and Isomers

The aromatic ring of 2-chloro-1-ethyl-3-methylbenzene can be further functionalized through the introduction of additional halogen or alkyl groups, leading to a diverse array of poly-substituted benzene derivatives. These reactions are typically governed by the directing effects of the substituents already present on the ring.

Introduction of Additional Halogens or Alkyl Groups

The introduction of a second halogen atom onto the this compound ring would likely proceed via electrophilic aromatic substitution. The existing substituents—chloro, ethyl, and methyl groups—are all ortho, para-directing. However, the positions ortho and para to the activating ethyl and methyl groups are already substituted. Therefore, the directing influence of the weakly deactivating chloro group, as well as steric hindrance, will play a significant role in determining the position of the incoming electrophile.

Further alkylation, such as through a Friedel-Crafts alkylation, would introduce an additional alkyl group. weebly.com The position of this new group would also be dictated by the combined directing effects of the existing substituents. For instance, reacting this compound with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride would likely lead to substitution at the less sterically hindered positions on the aromatic ring. weebly.com

A summary of potential derivatization reactions is presented below:

| Starting Material | Reagents | Potential Product(s) | Reaction Type |

| This compound | Cl₂, FeCl₃ | Dichloro-ethyl-methylbenzene isomer(s) | Electrophilic Aromatic Halogenation |

| This compound | CH₃Cl, AlCl₃ | Chloro-ethyl-dimethylbenzene isomer(s) | Friedel-Crafts Alkylation |

| This compound | Br₂, FeBr₃ | Bromo-chloro-ethyl-methylbenzene isomer(s) | Electrophilic Aromatic Halogenation |

Exploration of Constitutional Isomers (e.g., 1-chloro-3-ethyl-2-methylbenzene)

Constitutional isomers of this compound, such as 1-chloro-3-ethyl-2-methylbenzene, exhibit different physical and chemical properties due to the varied arrangement of substituents on the benzene ring. nih.gov The synthesis of these isomers often requires different starting materials or synthetic routes. For example, the synthesis of 1-chloro-3-ethyl-2-methylbenzene might start from a different substituted benzene precursor that directs the chloro, ethyl, and methyl groups to the desired positions. The study of these isomers is crucial for understanding how substituent placement affects molecular properties and reactivity.

Elucidation of Structure-Reactivity Relationships

The reactivity of this compound is a direct consequence of the electronic and steric effects of its substituents and their positions on the aromatic ring.

Impact of Substituent Position on Reaction Pathways and Selectivity

The relative positions of the chloro, ethyl, and methyl groups in this compound create a specific pattern of activation and deactivation around the ring, which in turn dictates the regioselectivity of further substitution reactions. The ethyl and methyl groups are activating, electron-donating groups, while the chloro group is a deactivating, electron-withdrawing group (though it directs ortho/para). The positions available for electrophilic attack are influenced by the cumulative effects of these substituents. Steric hindrance from the ethyl and methyl groups can also play a significant role in directing incoming groups to less crowded positions on the ring.

Electronic Effects of Chloro, Ethyl, and Methyl Groups on Aromatic Reactivity

A summary of the electronic effects of the substituents is provided in the table below:

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Aromatic Ring |

| -Cl (Chloro) | Electron-withdrawing | Electron-donating | Deactivating, ortho, para-directing |

| -CH₂CH₃ (Ethyl) | Electron-donating | N/A (Hyperconjugation) | Activating, ortho, para-directing |

| -CH₃ (Methyl) | Electron-donating | N/A (Hyperconjugation) | Activating, ortho, para-directing |

Development of Novel Aromatic Scaffolds Utilizing this compound

The specific substitution pattern of this compound makes it a potentially useful building block for the synthesis of more complex and novel aromatic scaffolds. By leveraging the reactivity of the aromatic ring and the potential for functional group transformations of the chloro, ethyl, and methyl groups, this compound can serve as a starting point for the construction of larger molecules with tailored properties. For instance, the chloro group can be a site for nucleophilic aromatic substitution or cross-coupling reactions, while the alkyl groups can be oxidized to introduce other functionalities. These transformations could pave the way for the development of new materials, pharmaceuticals, or agrochemicals. The defined stereochemistry of the substituents provides a handle for creating intricate three-dimensional structures.

Incorporation into More Complex Molecular Architectures

The transformation of this compound into more intricate molecular structures hinges on the reactivity of its substituents and the aromatic ring itself. The presence of a chlorine atom, an ethyl group, and a methyl group allows for a variety of synthetic manipulations.

One key strategy for incorporating this building block into larger molecules involves the functionalization of the methyl group. For instance, the methyl group can undergo free-radical bromination to yield 5-(bromomethyl)-2-chloro-1-ethyl-3-methylbenzene. This benzylic bromide is a versatile intermediate, readily participating in nucleophilic substitution reactions. This allows for the attachment of a wide range of moieties, effectively extending the molecular architecture.

The chloro substituent and the alkyl groups (ethyl and methyl) direct the regioselectivity of electrophilic aromatic substitution reactions. lumenlearning.com The ethyl and methyl groups are ortho-, para-directing activators, while the chlorine atom is an ortho-, para-directing deactivator. The interplay of these directing effects, combined with steric hindrance from the bulky ethyl group, can be strategically used to introduce additional functional groups at specific positions on the aromatic ring, paving the way for further synthetic elaborations. lumenlearning.com

Multi-step synthesis strategies are crucial for building complex molecules from simpler aromatic precursors. lumenlearning.comlibretexts.org The order of reactions is critical in achieving the desired substitution pattern. For example, Friedel-Crafts acylation followed by reduction of the resulting ketone can introduce an alkyl group, and the directing effects of the existing substituents will determine the position of subsequent modifications. lumenlearning.com While specific literature detailing a multi-step synthesis starting from this compound to a complex natural product or pharmaceutical agent is not abundant, the principles of synthetic organic chemistry provide a clear roadmap for its potential applications. lumenlearning.comlibretexts.orgvaia.com

Design of Functionalized Quinones and Other Aromatic Ring Systems

While direct conversion of this compound to a quinone is not a straightforward process, it can serve as a precursor for highly substituted aromatic rings that could, in turn, be transformed into quinone derivatives or other functionalized aromatic systems. The synthesis of functionalized quinones often involves the oxidation of electron-rich aromatic compounds, such as phenols or hydroquinones.

A potential synthetic route could involve the introduction of hydroxyl groups onto the this compound ring. This could be achieved through a series of steps, for example, nitration, reduction to an amine, diazotization, and subsequent hydrolysis to a phenol (B47542). The position of the newly introduced hydroxyl group would be influenced by the directing effects of the existing substituents. Once a phenol derivative of this compound is obtained, it could be further oxidized to form a functionalized quinone.

Furthermore, the principles of photochemistry offer pathways to novel aromatic ring systems. For instance, 2-acyloxybenzaldehydes can be photochemically converted into 2-hydroxybenzofuranones, which are themselves valuable heterocyclic structures. mdpi.com By analogy, if this compound were to be converted into a corresponding salicylaldehyde (B1680747) derivative, it could potentially serve as a substrate for similar photochemical cyclizations, leading to complex, functionalized heterocyclic systems.

The development of new synthetic methodologies continues to expand the toolbox of organic chemists. For example, cobalt-catalyzed reductive coupling reactions have been shown to be effective in creating sterically hindered chiral amides from various substituted alkyl halides. acs.org Although not directly demonstrated with this compound, such modern cross-coupling methods could potentially be adapted to utilize its chloro-substituent for the construction of novel, complex aromatic amides.

Applications of 2 Chloro 1 Ethyl 3 Methylbenzene in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Multi-step Synthesis of Complex Organic Molecules

The structural characteristics of 2-Chloro-1-ethyl-3-methylbenzene make it a significant intermediate in the multi-step synthesis of more complex organic molecules. The presence of three different substituents on the aromatic ring allows for regioselective reactions, where the existing groups direct the position of incoming functionalities. This controlled reactivity is crucial for building intricate molecular architectures.

Precursor for Advanced Organic Building Blocks

As a precursor, this compound can be chemically modified to introduce other functional groups, thereby transforming it into a more advanced building block for larger synthetic projects. The chloro group can be a site for nucleophilic substitution or cross-coupling reactions, while the ethyl and methyl groups can undergo oxidation or other transformations. For instance, the ethyl group can be oxidized to an acetyl group, which in turn can direct further substitutions to the meta position.

The synthesis of related compounds, such as m-chloroethylbenzene, often starts from benzene (B151609) and involves a series of reactions including Friedel-Crafts acylation and subsequent chlorination. vaia.compearson.comdoubtnut.com These established synthetic routes for similar molecules suggest potential pathways for the functionalization of this compound. The reactivity of the benzylic position in the ethyl group also offers a handle for introducing functionality through radical reactions. chemistry.coach

Synthetic Pathways towards Fine Chemicals and Specialty Compounds

The specific substitution pattern of this compound is a valuable feature for the synthesis of fine chemicals and specialty compounds where precise isomer control is essential. The directing effects of the existing substituents guide the regiochemistry of subsequent electrophilic aromatic substitution reactions. msu.edulibretexts.org For example, the ethyl and methyl groups are ortho-, para-directing activators, while the chloro group is an ortho-, para-directing deactivator. The interplay of these directing effects allows for the selective introduction of new substituents.

The synthesis of various substituted benzenes often involves a sequence of reactions such as nitration, halogenation, and Friedel-Crafts reactions, where the order of these steps is critical in determining the final product. vaia.com While specific synthetic routes starting from this compound are not extensively documented in publicly available literature, the principles of electrophilic aromatic substitution provide a clear theoretical framework for its conversion into a wide array of derivatives.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Isomeric nitro-2-chloro-1-ethyl-3-methylbenzenes |

| Halogenation | Br₂, FeBr₃ | Isomeric bromo-2-chloro-1-ethyl-3-methylbenzenes |

| Sulfonation | SO₃, H₂SO₄ | Isomeric this compound sulfonic acids |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Isomeric acyl-2-chloro-1-ethyl-3-methylbenzenes |

Contributions to Polymer and Resin Development

Substituted aromatic compounds are fundamental components in the development of polymers and resins, imparting desirable properties such as thermal stability, mechanical strength, and chemical resistance. The incorporation of this compound or its derivatives into polymer chains can influence the final material's characteristics.

Monomer or Precursor in Polymerization Reactions